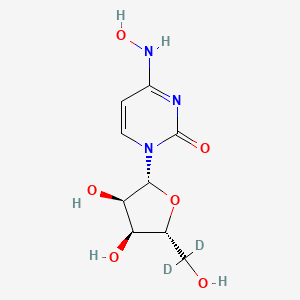

EIDD-1931-d2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H13N3O6 |

|---|---|

分子量 |

261.23 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1/i3D2 |

InChI 键 |

XCUAIINAJCDIPM-APTDQHSTSA-N |

手性 SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)O |

规范 SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Foundational & Exploratory

EIDD-1931: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EIDD-1931 (β-D-N4-hydroxycytidine), a potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). This document details its discovery, synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies.

Discovery and Development

EIDD-1931 was developed by researchers at Emory University's Drug Innovation Ventures at Emory (DRIVE) and was initially investigated for its antiviral properties against a variety of RNA viruses.[1] Its development into the prodrug form, Molnupiravir, was aimed at improving oral bioavailability.[2][3] Molnupiravir gained significant attention during the COVID-19 pandemic and received Emergency Use Authorization from the FDA for the treatment of mild to moderate COVID-19 in high-risk adults.

Synthesis Process

The synthesis of EIDD-1931, or β-D-N4-hydroxycytidine, can be achieved through several reported methods, often starting from uridine. A general overview of a common synthetic route is presented below.

Experimental Protocol: Synthesis of β-D-N4-hydroxycytidine (EIDD-1931) from Uridine

This protocol is a generalized representation based on published synthetic routes.[2][4][5][6][7]

Materials:

-

Uridine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Diisopropylethylamine (DIEA)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH3CN)

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Ammonium fluoride (NH4F) or Triethylamine trihydrofluoride (Et3N·3HF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step 1: Protection of Uridine

-

Dissolve uridine in DMF.

-

Add imidazole and TBDMSCl at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work up the reaction and purify to obtain the tri-TBDMS-protected uridine derivative.

Step 2: Activation and Hydroxylamine Reaction

-

Dissolve the protected uridine in acetonitrile.

-

Add DMAP and DIEA, and cool to 0 °C.

-

Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir for 15 hours, allowing it to warm to room temperature.

-

To the resulting intermediate, add hydroxylamine hydrochloride and continue stirring for 12 hours.

-

Extract and purify the silyl-protected N4-hydroxycytidine.

Step 3: Deprotection to Yield EIDD-1931

-

Dissolve the silyl-protected N4-hydroxycytidine in methanol.

-

Add ammonium fluoride and heat the mixture (e.g., to 50 °C) for 12 hours.

-

Evaporate the solvent and purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.

-

Combine the fractions containing the product and evaporate the solvent to yield β-D-N4-hydroxycytidine (EIDD-1931) as a white solid.

Mechanism of Action: Lethal Mutagenesis

EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis or error catastrophe.

Once inside the host cell, EIDD-1931 is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[8][9] Specifically, uridine-cytidine kinase 2 (UCK2) is involved in the initial phosphorylation to the monophosphate form, and UMP/CMP kinase further phosphorylates it.[8][10] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly incorporates NHC-TP into the newly synthesized viral RNA. Due to tautomerization, the incorporated NHC can act as either cytidine or uridine, leading to an accumulation of mutations (primarily G-to-A and C-to-U transitions) in the viral genome during subsequent replication cycles.[11] This increase in mutation frequency beyond a tolerable threshold results in an "error catastrophe," producing non-viable virions and inhibiting viral replication.

Quantitative Data

In Vitro Efficacy and Cytotoxicity

The antiviral activity of EIDD-1931 has been evaluated against a range of RNA viruses in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key metrics for in vitro efficacy and safety.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Coronaviruses | ||||

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 |

| MERS-CoV | Calu-3 2B4 | 0.15 | - | - |

| SARS-CoV | Vero 76 | 0.1 | - | - |

| Enteroviruses | ||||

| EV-A71 | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 |

| EV-A71 | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.00 |

| EV-A71 | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 |

Data compiled from multiple sources.[3]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various animal models and in humans to understand the absorption, distribution, metabolism, and excretion of EIDD-1931 (as the active metabolite of Molnupiravir).

| Species | Dose (of Molnupiravir) | Tmax of EIDD-1931 (hours) | Cmax of EIDD-1931 (ng/mL) | Half-life of EIDD-1931 (hours) |

| Human | Single doses (50-1600 mg) | 1.00 - 1.75 | Dose-proportional increase | ~1.0 (slower elimination phase of ~7.1h at highest dose) |

| Rat (Arthritic) | 30 mg/kg (oral EIDD-1931) | Increased 1.8-fold vs normal | Unaffected | - |

| Rat (Normal) | 30 mg/kg (oral EIDD-1931) | - | - | - |

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This is a generalized protocol for determining the IC50 of an antiviral compound.

Procedure:

-

Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) into multi-well plates to form a confluent monolayer overnight.[15]

-

Compound Dilution: Prepare a series of two-fold dilutions of EIDD-1931 in a serum-free medium.

-

Infection: Aspirate the culture medium from the cells. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) mixed with the various concentrations of EIDD-1931. Include a virus-only control and a cell-only control.[15]

-

Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.

-

Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of EIDD-1931.[15]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques.[15]

-

Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of EIDD-1931 that reduces the number of plaques by 50% compared to the virus control.[16]

In Vivo Efficacy Assessment: Mouse Model of Influenza Virus Infection

This is a generalized protocol for evaluating the in vivo efficacy of an antiviral agent.

Procedure:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[17]

-

Acclimatization: Allow animals to acclimatize to the BSL-2 or BSL-3 facility for a minimum of 72 hours.

-

Infection: Anesthetize the mice and intranasally infect them with a standardized dose of a mouse-adapted influenza virus strain.[17]

-

Treatment: Administer EIDD-1931 (or its prodrug) via a clinically relevant route, such as oral gavage. Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen might start 12-24 hours post-infection and continue twice daily for 5 days.[18]

-

Monitoring: Monitor the animals daily for weight loss, clinical signs of illness (ruffled fur, lethargy), and mortality.

-

Endpoint Analysis: At predetermined time points (e.g., day 4 post-infection), euthanize a subset of animals from each group.[17]

-

Viral Load Determination: Harvest lungs and other relevant tissues to determine the viral load via plaque assay or qRT-PCR.

-

Histopathology: A portion of the lung tissue can be fixed for histopathological analysis to assess lung injury and inflammation.

Conclusion

EIDD-1931 is a potent antiviral ribonucleoside analog with a well-defined mechanism of action involving lethal mutagenesis. Its broad-spectrum activity against various RNA viruses, coupled with the oral bioavailability of its prodrug Molnupiravir, makes it a significant tool in antiviral therapy and a valuable candidate for pandemic preparedness. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of antiviral therapeutics.

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of human UMP/CMP kinase affects activation and cellular sensitivity of deoxycytidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EIDD-1931 Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Disease States on the Oral Pharmacokinetics of EIDD-1931 (an Active Form of Molnupiravir) in Rats for Implication in the Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Lethal Mutagenesis Mechanism of EIDD-1931 (β-D-N4-hydroxycytidine)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a detailed technical overview of the antiviral mechanism of EIDD-1931 (also known as β-D-N4-hydroxycytidine or NHC), the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). Unlike antiviral agents that directly inhibit viral enzymes or terminate chain elongation, EIDD-1931 acts through a process known as lethal mutagenesis.[1] It is intracellularly converted to its active triphosphate form, which is then incorporated into nascent viral RNA by the RNA-dependent RNA polymerase (RdRp).[2][3] The ambiguous base-pairing potential of the incorporated NHC subsequently introduces catastrophic errors during viral replication, leading to an "error catastrophe" that drives the viral population to extinction.[1][4] This guide details the molecular basis of this mechanism, summarizes key quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Core Mechanism: From Prodrug to Error Catastrophe

The antiviral activity of EIDD-1931 is a multi-step process that begins with the administration of its prodrug, Molnupiravir, and culminates in the generation of non-viable viral progeny due to an unsustainable mutational load.[1]

Metabolic Activation Pathway

Molnupiravir (EIDD-2801) was specifically designed as a 5'-isobutyrate prodrug to enhance the oral bioavailability of EIDD-1931.[1] Once administered, it undergoes rapid metabolic activation:

-

Hydrolysis: In the plasma, esterase enzymes quickly hydrolyze the isobutyrate ester group, releasing the active nucleoside analog, EIDD-1931 (NHC).[1][5]

-

Cellular Uptake: EIDD-1931 is transported into host cells via nucleoside transporters.[1]

-

Phosphorylation: Inside the host cell, a series of host kinase enzymes sequentially phosphorylate EIDD-1931 to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[2][4][5] This active form is the substrate utilized by the viral polymerase.

Incorporation, Tautomerism, and Mutagenesis

The key to EIDD-1931's mutagenic action lies in the tautomeric nature of its N4-hydroxycytidine base. It can exist in two forms: an amino form that mimics cytidine and an oxime form that mimics uridine.[1][6] This allows it to form stable base pairs with either guanine or adenine.

The process of mutagenesis occurs in two main steps during viral replication:

-

Step 1: Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes the active NHC-TP as a natural substrate. It can incorporate NHC monophosphate (NHC-MP) into the newly synthesized viral RNA strand opposite either a guanine (G) or an adenine (A) in the template strand.[1][6] Importantly, the incorporation of NHC-MP does not cause immediate chain termination, allowing replication to continue.[6]

-

Step 2: Mis-templating in Subsequent Replication: The newly synthesized RNA strand, now containing NHC-MP, serves as a template for the next round of replication. When the RdRp encounters the incorporated NHC-MP, its tautomeric property causes ambiguous base pairing. The NHC-MP can direct the polymerase to insert either a guanine (G) or an adenine (A) into the new complementary strand.[1]

This two-step process leads to a rapid and irreversible accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[1][7] This circumvents the 3'-to-5' exoribonuclease (ExoN) proofreading mechanism present in coronaviruses, which typically removes mismatched nucleotides.[1][2]

Error Catastrophe

As mutations accumulate with each replication cycle, the viral population eventually crosses a critical threshold of genomic integrity, a state known as "error catastrophe".[1][6] The resulting viral genomes are laden with deleterious mutations, leading to the production of non-functional proteins and defective, non-viable viral progeny, ultimately clearing the infection.[1]

Quantitative Data Summary

The efficacy of EIDD-1931 has been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of EIDD-1931

| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Citation(s) |

| SARS-CoV-2 | Vero | EC₅₀: 3.4 | - | - | [8] |

| SARS-CoV-2 | Vero | IC₅₀: 0.3 | - | - | [9] |

| MERS-CoV | - | IC₅₀: 0.15 | - | - | [9] |

| Enterovirus A71 | RD | EC₅₀: 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [10][11] |

| Enterovirus A71 | Vero | EC₅₀: 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [10][11] |

| Enterovirus A71 | Huh-7 | EC₅₀: 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [10][11] |

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: Pharmacokinetic Parameters of EIDD-1931

| Administration Route | Species | Dose | Parameter | Value | Citation(s) |

| Oral (as Molnupiravir) | Human | 800 mg BID | Cₘₐₓ | 16.13 µM | [11] |

| Oral | Rat (Arthritic) | - | Tₘₐₓ | 1.8-fold increase vs. normal | [12] |

| Oral | Rat (Arthritic) | - | AUC | 1.7-fold increase vs. normal | [12] |

| Oral | Rat (Arthritic) | - | Clearance | 0.54-fold of normal | [12] |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum concentration; AUC: Area under the curve.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of EIDD-1931.

Protocol: In Vitro Antiviral Potency (CPE Protection Assay)

This assay determines the concentration of EIDD-1931 required to inhibit virus-induced cytopathic effect (CPE).

-

Cell Seeding: Seed host cells (e.g., Vero, RD) into 96-well plates at a density of 1.0 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a 3-fold serial dilution of EIDD-1931 in culture medium (e.g., DMEM with 2% FBS), ranging from 0.01 to 200 µM. A DMSO-only treatment serves as a control.

-

Treatment and Infection: Add the diluted compound to the cells. Subsequently, add the virus (e.g., EV-A71) diluted to a concentration of 100x the 50% tissue culture infectious dose (TCID₅₀).

-

Incubation: Incubate the plates for 72 hours post-infection (h.p.i.) at 37°C.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

Data Analysis: Calculate the EC₅₀ value (drug concentration that protects 50% of cells from CPE) and the CC₅₀ value (drug concentration that reduces cell viability by 50% in uninfected wells) using non-linear regression analysis.[10]

Protocol: Time-of-Addition Assay

This assay helps identify the stage of the viral life cycle targeted by the antiviral agent.

-

Cell Seeding: Seed host cells (e.g., RD cells) in multi-well plates and incubate to allow for cell adherence.

-

Experimental Arms: Set up multiple treatment conditions where a fixed concentration of EIDD-1931 is added at different times relative to viral infection:

-

Full-time: Drug present before, during, and after infection.

-

Pre-treatment: Drug present only before infection, then washed out.

-

Co-treatment: Drug present only during the viral adsorption period.

-

Post-treatment: Drug added at various time points after the viral adsorption period (e.g., 0, 2, 4, 6 hours post-infection).

-

-

Infection: Infect cells with the virus at a defined multiplicity of infection (MOI).

-

Sample Collection: At a fixed time point (e.g., 30 hours post-infection), harvest the cells.

-

Quantification: Extract total intracellular RNA and quantify viral RNA levels using quantitative real-time PCR (qRT-PCR).

-

Analysis: Compare the viral RNA levels across the different treatment arms. Potent inhibition in the post-treatment arms indicates the drug acts at a post-entry stage of the viral life cycle, such as replication.[10][13]

Protocol: In Vivo Efficacy in a Murine Model

This protocol assesses the ability of EIDD-1931 to protect animals from a lethal viral challenge.

-

Animal Model: Use a susceptible animal model, such as 1-day-old ICR suckling mice for EV-A71 infection.

-

Infection: Infect the mice via intraperitoneal (i.p.) injection with a lethal dose of the virus (e.g., 10⁶ Plaque Forming Units of EV-A71).

-

Treatment: Administer EIDD-1931 or a vehicle control via i.p. injection at a specified dosage (e.g., 200 mg/kg) daily for a set duration (e.g., 4-7 consecutive days).

-

Monitoring: Record survival rates and body weight daily for the duration of the study (e.g., 21 days).

-

Viral Load Analysis: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Harvest various tissues (brain, heart, intestine, liver, muscle, lung).

-

Quantification: Determine the viral RNA loads in the harvested tissues using qRT-PCR.

-

Data Analysis: Analyze survival data using a log-rank test. Compare tissue viral loads between treated and vehicle groups using an appropriate statistical test (e.g., Student's t-test).[10][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 9. rndsystems.com [rndsystems.com]

- 10. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EIDD-1931 Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

EIDD-1931: A Comprehensive Profile of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is the active metabolite of the prodrug molnupiravir (EIDD-2801). The primary mechanism of action of EIDD-1931 is the induction of lethal mutagenesis in the viral genome, a process termed "viral error catastrophe."[1][2][3][4] This whitepaper provides an in-depth technical guide to the pharmacology and toxicology profile of EIDD-1931, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to support ongoing research and drug development efforts.

Pharmacology

Mechanism of Action

EIDD-1931 exerts its antiviral effect through a multi-step intracellular process. Following administration of its prodrug, molnupiravir, EIDD-1931 is rapidly formed in the plasma.[2][5] It is then taken up by host cells and undergoes phosphorylation by host kinases to its active 5'-triphosphate form (NHC-TP).[2][5][6] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][6][7] Its incorporation into the nascent viral RNA strand leads to an accumulation of mutations, ultimately resulting in a non-viable viral population.[1][2][4][6][8]

Antiviral Activity

EIDD-1931 has demonstrated potent in vitro activity against a wide range of RNA viruses. This broad-spectrum activity makes it a promising candidate for the treatment of various viral infections.[1][3][7][9]

Table 1: In Vitro Antiviral Activity of EIDD-1931

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Coronaviridae | SARS-CoV-2 | Vero | CPE | - | - | - | [9] |

| MERS-CoV | Vero | CPE | - | - | - | [9] | |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | 0.09 | >100 | >1111 | [10] | |

| Picornaviridae | Enterovirus 71 (EV-A71) | RD | CPE | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [3][11] |

| Enterovirus 71 (EV-A71) | Vero | CPE | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [3][11] | |

| Enterovirus 71 (EV-A71) | Huh-7 | CPE | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [3][11] | |

| Flaviviridae | Zika Virus (ZIKV) | BHK | CPE | - | - | - | [12] |

| Dengue Virus (DENV) | BHK | CPE | - | - | - | [12] | |

| Yellow Fever Virus (YFV) | BHK | CPE | - | - | - | [12] | |

| Filoviridae | Ebola Virus (EBOV) | - | - | - | - | - | [13] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). CPE: Cytopathic Effect.

Pharmacokinetics

Following oral administration of its prodrug molnupiravir, EIDD-1931 is rapidly detected in the plasma.[2] Pharmacokinetic parameters have been characterized in both humans and animal models.

Table 2: Pharmacokinetic Parameters of EIDD-1931 in Humans (following oral molnupiravir administration)

| Parameter | Value | Condition | Reference(s) |

| Tmax (median) | 1.00 - 1.75 h | Single and multiple doses | [2] |

| t1/2 (geometric mean) | ~1 h | Single dose | [2] |

| t1/2 (at highest dose) | 7.1 h | Single dose | [2] |

| Dose Proportionality | Cmax and AUC increase in a dose-proportional manner | Single doses | [2] |

| Food Effect | Decreased rate of absorption, no decrease in overall exposure | Administered in a fed state | [2] |

Tmax: Time to maximum plasma concentration; t1/2: Half-life; Cmax: Maximum plasma concentration; AUC: Area under the curve.

Studies in rats have investigated the impact of various disease states on the oral pharmacokinetics of EIDD-1931, suggesting that dose adjustments may be necessary in patients with certain comorbidities.[14][15] For instance, liver and gastric injuries were associated with substantially lower plasma exposure, while kidney injury and neuropathic pain resulted in increased exposure.[15]

Toxicology

The toxicological profile of EIDD-1931 is a critical aspect of its development. While demonstrating potent antiviral activity, concerns have been raised regarding its potential for cytotoxicity.[10]

Table 3: In Vitro Cytotoxicity of EIDD-1931

| Cell Line | CC50 (µM) | Reference(s) |

| RD | 80.47 ± 0.02 | [3][11] |

| Vero | 14.07 ± 0.43 | [3][11] |

| Huh-7 | 34.09 ± 0.06 | [3][11] |

| Human Airway Epithelial Cells | 137 | [7] |

CC50: 50% cytotoxic concentration.

It has been noted that EIDD-1931 is more virus inhibitory but also more cytotoxic than GS-441524, another antiviral used in the treatment of Feline Infectious Peritonitis.[10] Long-term toxicological effects, particularly with extended treatment durations as required for some diseases like FIP, warrant careful consideration and further investigation.[10]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Protection)

The following provides a generalized workflow for determining the in vitro antiviral activity of EIDD-1931 using a cytopathic effect (CPE) protection assay.[11][16][17]

Pharmacokinetic Study in Animals

The following outlines a typical workflow for a preclinical pharmacokinetic study of EIDD-1931 in an animal model, such as rats.[14][15]

Conclusion

EIDD-1931 is a promising broad-spectrum antiviral agent with a novel mechanism of action. Its potent in vitro and in vivo efficacy against a range of RNA viruses underscores its potential as a valuable therapeutic option. However, a thorough understanding of its toxicological profile is paramount for its safe and effective clinical application. This technical guide provides a comprehensive overview of the current knowledge on the pharmacology and toxicology of EIDD-1931, intended to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its long-term safety profile and to optimize its therapeutic use across different viral indications.

References

- 1. molnufip.com [molnufip.com]

- 2. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EIDD-2801 (Molnupiravir) - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 5. researchgate.net [researchgate.net]

- 6. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]

- 8. Unlicensed Molnupiravir is an Effective Rescue Treatment Following Failure of Unlicensed GS-441524-like Therapy for Cats with Suspected Feline Infectious Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 11. mdpi.com [mdpi.com]

- 12. In vitro and in vivo efficacy of Molnupiravir against Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The prophylactic and therapeutic efficacy of the broadly active antiviral ribonucleoside N4-Hydroxycytidine (EIDD-1931) in a mouse model of lethal Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Impact of Disease States on the Oral Pharmacokinetics of EIDD-1931 (an Active Form of Molnupiravir) in Rats for Implication in the Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Structural Analysis of EIDD-1931 (NHC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of EIDD-1931, also known as N-hydroxycytidine (NHC), a potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active metabolite of the prodrug Molnupiravir (EIDD-2801). This document details its chemical structure, mechanism of action, quantitative antiviral efficacy, and relevant experimental protocols.

Chemical and Structural Properties

EIDD-1931 is a cytidine analog characterized by a hydroxy group at the N4 position of the cytosine base.[1] This modification is central to its antiviral activity. The chemical structure of EIDD-1931 is presented below.

Chemical Name: β-D-N4-hydroxycytidine[2] Molecular Formula: C₉H₁₃N₃O₆[3] Molecular Weight: 259.22 g/mol [4] CAS Number: 3258-02-4

Mechanism of Action: Viral Error Catastrophe

EIDD-1931 exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6][7] This process can be broken down into several key steps:

-

Cellular Uptake and Activation: EIDD-1931 is taken up by host cells and subsequently phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[7][8]

-

Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the newly synthesized viral RNA strand.[6][7]

-

Tautomerism and Ambiguous Base Pairing: Once incorporated, NHC can exist in two tautomeric forms. One form mimics cytidine and pairs with guanine, while the other mimics uridine and pairs with adenine. This tautomerism leads to incorrect base pairing during subsequent rounds of RNA replication.[5]

-

Accumulation of Mutations: The presence of NHC in the viral RNA template leads to a significant increase in the frequency of mutations, particularly G-to-A and C-to-U transitions, in the progeny viral genomes.[9]

-

Error Catastrophe: The accumulation of these mutations eventually exceeds a tolerable threshold, resulting in the production of non-functional viral proteins and progeny virions that are unable to replicate, leading to the collapse of the viral population.[10]

Quantitative Data

The antiviral activity of EIDD-1931 is quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

| Virus | Cell Line | IC₅₀/EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [10][11] |

| SARS-CoV-2 | Calu-3 | 0.15 | >10 | >66.7 | [12] |

| MERS-CoV | Calu-3 2B4 | 0.15 | - | - | [11] |

| SARS-CoV | Vero 76 | 0.1 | - | - | [11] |

| Enterovirus A71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [13] |

| Enterovirus A71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [13] |

| Enterovirus A71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antiviral compounds like EIDD-1931.

Plaque Reduction Assay for IC₅₀ Determination

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Detailed Methodology:

-

Cell Culture: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[4]

-

Compound Preparation: Prepare a series of two-fold or ten-fold dilutions of EIDD-1931 in an appropriate cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) in the presence of the different concentrations of EIDD-1931. Include a virus control (no compound) and a cell control (no virus).[14][15]

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[14]

-

Overlay: After the adsorption period, remove the virus inoculum and gently add a semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentrations of EIDD-1931. This restricts the spread of the virus to adjacent cells.[14][15]

-

Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.[14]

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells.[14]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each EIDD-1931 concentration compared to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.[16]

Viral RNA Quantification by qRT-PCR

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Detailed Methodology:

-

Cell Treatment and Infection: Culture susceptible cells and treat them with various concentrations of EIDD-1931. Subsequently, infect the cells with the virus of interest.

-

Sample Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or lyse the cells to harvest intracellular RNA.[17]

-

RNA Extraction: Extract total RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.[17]

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers. This step is often combined with the qPCR step in a one-step qRT-PCR protocol.[18]

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, along with primers and a probe specific to a conserved region of the viral genome. The amplification of the target sequence is monitored in real-time by detecting the fluorescence emitted by the probe.[18]

-

Data Analysis: A standard curve is generated using known quantities of a viral RNA standard. The cycle threshold (Ct) values from the experimental samples are then used to extrapolate the viral RNA copy number from the standard curve. The reduction in viral RNA levels in the EIDD-1931-treated samples compared to the untreated control is then calculated.[9]

Conclusion

EIDD-1931 (NHC) is a potent broad-spectrum antiviral agent that functions by inducing lethal mutagenesis in viral RNA. Its efficacy has been demonstrated against a range of RNA viruses, and its oral bioavailability as the prodrug Molnupiravir has led to its clinical use. The structural and mechanistic understanding of EIDD-1931, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development and application of this important class of antiviral compounds. Further research to obtain and analyze detailed crystallographic data of EIDD-1931 will provide deeper insights into its structure-activity relationship.

References

- 1. Synthesis of N-Hydroxycytidine and Dimethyl Dioxol Impurities, Method Development and Validation for Their Simultaneous Analysis in Molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Normalization of SARS-CoV-2 viral load via RT-qPCR provides higher-resolution data for comparison across time and between patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. EIDD-1931 | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]

- 12. EIDD-1931 | SARS-CoV-2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bioagilytix.com [bioagilytix.com]

- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Serial viral load analysis by DDPCR to evaluate FNC efficacy and safety in the treatment of mild cases of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical Applications of Quantitative Real-Time PCR in Virology - PMC [pmc.ncbi.nlm.nih.gov]

EIDD-1931 chemical properties and stability

An In-depth Technical Guide on the Core Chemical Properties and Stability of EIDD-1931

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity. It is the active metabolite of the prodrug Molnupiravir (EIDD-2801).[1][2] EIDD-1931 exerts its antiviral effect by being incorporated into viral RNA, leading to an accumulation of mutations that results in "error catastrophe" and inhibits viral replication.[3] This document provides a comprehensive overview of the fundamental chemical properties and stability of EIDD-1931, intended for researchers and professionals in the field of drug development.

Chemical Properties

EIDD-1931 is a synthetic nucleoside analog that shares structural similarities with cytidine. Its chemical identity and core properties are summarized below.

| Property | Value |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one[4] |

| Synonyms | β-D-N4-Hydroxycytidine, N4-Hydroxycytidine, NHC[5][6] |

| CAS Number | 3258-02-4[3][5][6] |

| Molecular Formula | C₉H₁₃N₃O₆[3][5][6] |

| Molecular Weight | 259.22 g/mol [3][6][7][8] |

| Melting Point | 169 °C[4] |

| Purity | Typically ≥95% to ≥99.96% (as determined by HPLC)[3][5][6][7] |

| InChI Key | XCUAIINAJCDIPM-XVFCMESISA-N[3][5] |

Solubility

The solubility of EIDD-1931 is a critical parameter for its use in various experimental settings. The compound exhibits good solubility in common laboratory solvents.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 20 - 45[5][8] | ~100 - 173.6[3][8] |

| Water | 12.96 - 15[3][9] | 50[3] |

| PBS (pH 7.2) | 10[5] | ~38.6 |

| DMF | 10[5] | ~38.6 |

Chemical Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of EIDD-1931.

Storage Recommendations

| Form | Storage Temperature | Duration | Additional Notes |

| Powder (Solid) | -20°C[3][9] | 3 years | Store in a dry, cool place away from sunlight.[4][10] |

| In Solvent | -80°C[8][9] | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[9] |

| In Solvent | -20°C[9] | 1 month |

Degradation Profile

Studies on the prodrug Molnupiravir (EIDD-2801) provide insight into the stability of its active form, EIDD-1931. Molnupiravir is susceptible to degradation under oxidative, acidic, and alkaline stress conditions, but demonstrates significant stability against thermal degradation.[11] Given that EIDD-1931 is the hydrolysis product of Molnupiravir, it is expected to exhibit similar liabilities, particularly to further degradation under harsh pH or oxidative conditions.

Experimental Protocols

This section details methodologies for the preparation, stability assessment, and quantification of EIDD-1931.

Preparation of Stock and Working Solutions

Objective: To prepare EIDD-1931 solutions for in vitro and in vivo experiments.

Methodology for in vitro Assays:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of EIDD-1931 powder.

-

Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[12]

-

Ensure complete dissolution, using sonication if necessary.[8]

-

Store the stock solution at -20°C or -80°C in small aliquots.[12]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Perform serial dilutions of the stock solution into the appropriate cell culture medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations for the assay.[13]

-

Methodology for in vivo Administration:

-

Vehicle Preparation: Prepare the desired vehicle for administration. A common vehicle is saline.[12]

-

Solubilization:

-

Dissolve the required amount of EIDD-1931 in the vehicle.

-

To ensure full dissolution for animal studies, alternating ultrasound treatment may be applied.[12]

-

For more complex formulations, co-solvents may be used. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been described for the prodrug.[8][14]

-

-

Administration: The prepared solution should be used immediately for optimal results.[9]

Quantification in Biological Samples (Pharmacokinetics)

Objective: To determine the concentration of EIDD-1931 in biological matrices such as serum or plasma.

Methodology (Based on High-Performance Liquid Chromatography–Tandem Mass Spectrometry - HPLC-MS/MS): [15]

-

Sample Preparation:

-

Collect blood samples at specified time points post-administration.

-

Process the samples to obtain serum or plasma.

-

-

Stock and Standard Curve Preparation:

-

Chromatographic Separation:

-

Utilize a suitable HPLC column (e.g., a C18 column).

-

Employ a gradient elution method with mobile phases such as water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).

-

A typical gradient might involve a linear increase in Mobile Phase B over several minutes to separate the analyte from matrix components.[15]

-

-

Mass Spectrometric Detection:

-

Quantification:

Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.

Caption: Prodrug to active metabolite conversion pathway.

Caption: General workflow for in vitro antiviral testing.

Caption: Workflow for a typical pharmacokinetic study.

References

- 1. molnufip.com [molnufip.com]

- 2. acs.org [acs.org]

- 3. EIDD 1931 | RNA Polymerase | Tocris Bioscience [tocris.com]

- 4. EIDD-1931 | 3258-02-4 | AE177054 | Biosynth [biosynth.com]

- 5. caymanchem.com [caymanchem.com]

- 6. EIDD-1931 - MedChem Express [bioscience.co.uk]

- 7. anexib.com [anexib.com]

- 8. EIDD-1931 | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. EIDD-1931 - 60 pills – BASMI FIP Malaysia | Official Website ©️ [basmifip.com]

- 11. researchgate.net [researchgate.net]

- 12. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molnupiravir | EIDD-2801 | COVID-19 | TargetMol [targetmol.com]

- 15. Pharmacokinetics of Molnupiravir in Cats with Naturally Occurring Feline Infectious Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]

EIDD-1931: A Ribonucleoside Analog Inhibitor Inducing Viral Error Catastrophe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] Its unique mechanism of action, known as lethal mutagenesis or viral error catastrophe, involves its incorporation into the viral RNA genome, leading to an accumulation of mutations that ultimately inhibits viral replication.[2][4][5][6][7] This technical guide provides a comprehensive overview of EIDD-1931, including its mechanism of action, metabolic activation, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Introduction

EIDD-1931, chemically known as β-D-N4-hydroxycytidine (NHC), is a synthetic ribonucleoside analog that has demonstrated significant inhibitory effects against numerous RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), influenza viruses, Ebola virus, and enteroviruses.[1][2][3][8] The development of its orally bioavailable prodrug, Molnupiravir (EIDD-2801), has facilitated its clinical investigation and application.[2][9][10][11] This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the virological profile of EIDD-1931.

Metabolic Activation and Mechanism of Action

The antiviral activity of EIDD-1931 is dependent on its intracellular conversion to the active triphosphate form and its subsequent incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRp).

Metabolic Activation Pathway

Molnupiravir (EIDD-2801) is designed as a 5'-isobutyrate prodrug of EIDD-1931 to enhance its oral bioavailability.[2][6] Upon administration, Molnupiravir undergoes rapid and extensive metabolism:

-

Hydrolysis: Plasma esterases hydrolyze the isobutyrate ester group of Molnupiravir, releasing the active nucleoside analog, EIDD-1931 (NHC).[2][6]

-

Cellular Uptake: EIDD-1931 is transported into host cells via nucleoside transporters.

-

Phosphorylation: Once inside the cell, host cellular kinases sequentially phosphorylate EIDD-1931 to its monophosphate (NHC-MP), diphosphate (NHC-DP), and finally to its active triphosphate form, NHC-5'-triphosphate (NHC-TP).[2][7]

Mechanism of Lethal Mutagenesis

The core of EIDD-1931's antiviral action is the induction of "error catastrophe" or lethal mutagenesis during viral RNA replication.[6][7]

-

Competition and Incorporation: The active NHC-TP acts as a competitive substrate for the viral RdRp, mimicking both cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6] The RdRp incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.

-

Tautomerism and Ambiguous Base-Pairing: The mutagenic nature of EIDD-1931 stems from the tautomeric properties of its N4-hydroxycytosine base. It can exist in two forms: an amino-like form that pairs with guanine (G) and an imino-like (oxime) form that pairs with adenine (A).[2] This allows NHC to be incorporated opposite either a G or an A in the template RNA strand.

-

Accumulation of Mutations: When the newly synthesized RNA strand containing NHC-MP is used as a template for the next round of replication, the ambiguous base-pairing potential of NHC leads to the incorporation of incorrect nucleotides (either G or A) in the subsequent copies. This results in a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome.[5]

-

Error Catastrophe: The accumulation of these mutations with each replication cycle eventually exceeds the virus's tolerance for genetic variation, leading to the production of non-functional viral proteins and non-viable viral progeny, a state known as "error catastrophe."[7]

Quantitative Data on Antiviral Activity

The in vitro antiviral potency of EIDD-1931 has been evaluated against a variety of RNA viruses in different cell lines. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of EIDD-1931 against Coronaviruses

| Virus | Cell Line | Assay | IC50 (µM) | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero | - | 0.3 | - | [3] |

| SARS-CoV-2 | Calu-3 | - | 0.08 | - | [12] |

| SARS-CoV-2 | Vero E6-GFP | - | - | 0.3 | [12] |

| SARS-CoV-2 | Huh7 | - | - | 0.4 | [12] |

| MERS-CoV | - | - | 0.15 | - | [3] |

| Bat-CoVs | - | - | 0.15 | - | [13] |

Table 2: Antiviral Activity of EIDD-1931 against Enteroviruses

| Virus | Cell Line | Assay | EC50 (µM) | Reference |

| EV-A71 | RD | CPE Protection | 5.13 ± 0.56 | [1] |

| EV-A71 | Vero | CPE Protection | 7.04 ± 0.38 | [1] |

| EV-A71 | Huh-7 | CPE Protection | 4.43 ± 0.33 | [1] |

| EV-A71 (clinical isolate) | - | - | 2.79 ± 0.89 | [1] |

Table 3: Cytotoxicity of EIDD-1931

| Cell Line | CC50 (µM) | Reference |

| RD | 80.47 ± 0.02 | [1] |

| Vero | 14.07 ± 0.43 | [1] |

| Huh7 | 34.09 ± 0.06 | [1] |

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the antiviral activity of EIDD-1931.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

-

Cell Seeding: Plate a suitable cell line (e.g., Vero E6, RD cells) in 96-well microplates and grow to confluence.[6]

-

Compound Preparation: Prepare serial dilutions of EIDD-1931 in cell culture medium.

-

Infection and Treatment: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Immediately after infection, remove the virus inoculum and add the medium containing the serially diluted EIDD-1931.[6] Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-4 days).[6]

-

Cell Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Viral RNA Quantification by qRT-PCR

This assay quantifies the effect of the compound on viral RNA replication.

-

Cell Culture and Infection: Seed cells in multi-well plates, infect with the virus, and treat with serial dilutions of EIDD-1931 as described for the CPE assay.

-

RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform one-step or two-step qRT-PCR using primers and a probe specific to a viral gene (e.g., the N gene for SARS-CoV-2).[14]

-

Data Analysis: Determine the viral RNA copy number in each sample by comparing the cycle threshold (Ct) values to a standard curve of known concentrations. Calculate the 50% inhibitory concentration (IC50) based on the reduction in viral RNA levels at different drug concentrations.

Viral Protein Expression by Western Blot

This method assesses the impact of the compound on the production of viral proteins.

-

Cell Culture, Infection, and Treatment: Follow the same initial steps as for the viral RNA quantification assay.

-

Protein Extraction: At a designated time post-infection, wash the cells with PBS and lyse them with a suitable lysis buffer to extract total protein.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific to a viral protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative reduction in viral protein expression in the presence of the compound.

References

- 1. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Therapeutics Targeting RNA-Dependent RNA Polymerase, Proteinase and Spike Protein: From Mechanistic Studies to Clinical Trials for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molnufip.com [molnufip.com]

- 10. EIDD-2801 (Molnupiravir) - FIP Warriors CZ/SK ® [fipwarriors.eu]

- 11. curefip.com [curefip.com]

- 12. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses, including multiple coronaviruses.[1][2][3][4] Its mechanism of action, centered on inducing lethal mutagenesis in the viral genome, has positioned it as a significant compound in the development of antiviral therapeutics.[1][2] This technical guide provides an in-depth overview of the foundational preclinical studies of EIDD-1931, focusing on its efficacy against coronaviruses, its mechanism of action, and the experimental protocols used for its evaluation. EIDD-1931 is the active metabolite of the prodrug Molnupiravir (EIDD-2801), which was developed to improve oral bioavailability.[1][2][3]

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of EIDD-1931 has been quantified across various coronaviruses using in vitro cell culture models. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: In Vitro Antiviral Activity of EIDD-1931 Against Coronaviruses

| Virus | Cell Line | Assay Endpoint | IC50 / EC50 (µM) | Reference |

| SARS-CoV-2 | Vero | Virus Replication | IC50 = 0.3 | [5] |

| SARS-CoV-2 | Vero E6-GFP | Virus-induced CPE | EC50 = 0.3 | [3] |

| SARS-CoV-2 | Huh7 | Virus-induced CPE | EC50 = 0.4 | [3] |

| SARS-CoV-2 | Calu-3 | Virus Replication | IC50 = 0.08 | [3] |

| MERS-CoV | Calu-3 2B4 | Virus Replication | IC50 = 0.15 | [5] |

| MERS-CoV | Vero | Virus Replication | IC50 = 0.15 | |

| SARS-CoV | Vero 76 | Virus Replication | IC50 = 0.1 | [5] |

IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of the drug's potency in inhibiting viral replication.

Table 2: Cytotoxicity of EIDD-1931

| Cell Line | CC50 (µM) | Reference |

| RD | 80.47 ± 0.02 | [6] |

| Vero | 14.07 ± 0.43 | [6] |

| Huh7 | 34.09 ± 0.06 | [6] |

CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Mechanism of Action: Lethal Mutagenesis

EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis.[1][2] As a nucleoside analog, it is processed within the host cell and incorporated into the nascent viral RNA during replication by the viral RNA-dependent RNA polymerase (RdRp).[7][8]

The prodrug Molnupiravir (EIDD-2801) is first hydrolyzed in vivo to EIDD-1931 (NHC).[7][9] Host cell kinases then phosphorylate EIDD-1931 to its active 5'-triphosphate form (NHC-TP).[7][8] The viral RdRp recognizes NHC-TP as a substrate, mistaking it for cytidine triphosphate (CTP) or uridine triphosphate (UTP).[7][10] Once incorporated into the viral RNA, NHC can act as a template for the incorporation of either guanine or adenine during subsequent rounds of replication, leading to an accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[1][10] This increase in mutation frequency beyond a tolerable threshold results in a non-viable viral population, a phenomenon termed "viral error catastrophe".[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the foundational studies of EIDD-1931.

In Vitro Antiviral Activity Assay

This protocol outlines a general method for determining the EC50 of EIDD-1931 against coronaviruses in a cell culture system.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates at a predetermined density to achieve a confluent monolayer the following day.[6]

-

Compound Preparation: Prepare a serial dilution of EIDD-1931 in culture medium. A vehicle control (e.g., DMSO) should also be prepared.[6]

-

Infection: Infect the cell monolayers with a specific coronavirus at a defined multiplicity of infection (MOI), for example, 0.01.[11]

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted EIDD-1931 or vehicle control to the respective wells.[11]

-

Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[6][11]

-

Endpoint Analysis: Quantify the extent of viral replication. This can be achieved through various methods:

-

Quantitative Reverse Transcription PCR (qRT-PCR): Isolate viral RNA from the cell culture supernatant and quantify the number of viral genomes.[11]

-

TCID50 Assay (50% Tissue Culture Infectious Dose): Determine the viral titer in the supernatant by performing serial dilutions on fresh cell monolayers.

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the inhibition of virus-induced cell death or use a cell viability reagent (e.g., CellTiter-Glo) to quantify the number of viable cells.[6]

-

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[11]

Cytotoxicity Assay

This protocol is essential to determine the therapeutic index of the compound.

-

Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of EIDD-1931 to wells containing uninfected cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[11]

-

Data Analysis: Calculate the CC50 value by plotting cell viability against the log of the drug concentration.

In Vivo Efficacy Studies in Animal Models

Animal models, such as mice genetically modified to be susceptible to specific coronaviruses (e.g., MERS-CoV), are crucial for evaluating the in vivo efficacy of antiviral candidates.[1]

-

Animal Model: Utilize a relevant animal model, such as mice expressing the human DPP4 receptor for MERS-CoV studies.[1]

-

Drug Formulation and Administration: Formulate the orally bioavailable prodrug EIDD-2801 for administration.[1]

-

Study Design:

-

Viral Challenge: Infect the animals with the target coronavirus via an appropriate route (e.g., intranasal).

-

Monitoring and Endpoints: Monitor the animals daily for clinical signs of disease, including weight loss and pulmonary function.[1] At specified time points, euthanize subsets of animals to collect tissues (e.g., lungs) for:

-

Viral Titer Determination: Measure the amount of infectious virus in the lungs using a TCID50 or plaque assay.[1]

-

Histopathology: Examine lung tissue for signs of inflammation and injury.

-

-

Data Analysis: Compare the outcomes (e.g., weight loss, viral lung titers, lung function) between treated and vehicle control groups to determine the efficacy of the treatment.

References

- 1. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molnufip.com [molnufip.com]

- 3. frontiersin.org [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. EIDD-1931 | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]

- 6. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

EIDD-1931 In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, the active metabolite of the prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action involves the introduction of mutations into the viral RNA genome, leading to a process known as "error catastrophe" and the inhibition of viral replication. This document provides detailed application notes and protocols for the in vitro assessment of the antiviral activity of EIDD-1931.

Mechanism of Action

EIDD-1931 is intracellularly phosphorylated to its active triphosphate form, which is then incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations in the viral genome, ultimately inhibiting the production of viable virus particles.

Caption: Mechanism of action of EIDD-1931.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of EIDD-1931

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of EIDD-1931 against various RNA viruses in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of EIDD-1931 against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 |

| SARS-CoV | Vero 76 | 0.1 | - | - |

| MERS-CoV | Calu-3 2B4 | 0.15 | - | - |

| Feline Coronavirus (FIPV) | CRFK | 0.09 | >100 | >1111 |

Table 2: Antiviral Activity of EIDD-1931 against Enteroviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 |

| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 |

| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 |

Table 3: Antiviral Activity of EIDD-1931 against Other RNA Viruses

| Virus | Family | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Influenza A (H1N1) | Orthomyxoviridae | - | - | - | - |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | - | - | - | - |

| Venezuelan Equine Encephalitis Virus (VEEV) | Togaviridae | Vero | 0.426 | - | - |

| Mayaro Virus (MAYV) | Togaviridae | Vero | 1.6 | >100 | >62.5 |

| Ebola Virus (EBOV) | Filoviridae | - | - | - | - |

Note: Some data points are not available (indicated by "-").

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below.

Viral Titer Determination (TCID50 Assay)

This assay determines the concentration of a virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Caption: Workflow for TCID50 Assay.

Protocol:

-

Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line to achieve a confluent monolayer within 24 hours.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in an appropriate culture medium.

-

Infection: Inoculate replicate wells (typically 8) for each virus dilution. Include a "cell control" group that is not infected.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

Observation: Observe the cell monolayers daily for the presence of cytopathic effect (CPE) using an inverted microscope.

-

Scoring: At the end of the incubation period, score each well as positive or negative for CPE.

-

Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to inhibit the virus-induced CPE.

Protocol:

-

Cell Seeding: Seed a 96-well plate with host cells to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of EIDD-1931 in culture medium.

-

Treatment and Infection:

-

Add the diluted EIDD-1931 to the wells in triplicate.

-

Include "cell control" (no virus, no compound) and "virus control" (virus, no compound) wells.

-

Infect the cells with a pre-titered virus stock at a specific multiplicity of infection (MOI).

-

-

Incubation: Incubate the plate until CPE is evident in at least 80% of the virus control wells.

-

Quantification of Cell Viability:

-

Remove the medium and add a cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet).

-

Measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the dose-response curve and using non-linear regression analysis.

-

Plaque Reduction Assay

This assay quantifies the reduction in the number or size of viral plaques in the presence of the antiviral compound.

Caption: Workflow for Plaque Reduction Assay.

Protocol:

-

Cell Seeding: Seed a suitable host cell line in 6- or 12-well plates to form a confluent monolayer.

-

Infection and Treatment:

-

Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques.

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add an overlay medium (e.g., containing 1% agarose or methylcellulose) with serial dilutions of EIDD-1931.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible.

-

Fixation and Staining:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

-

Viral Yield Reduction Assay

This assay measures the reduction in the production of infectious virus particles or viral RNA in the presence of the antiviral compound.

Protocol:

-

Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a defined MOI in the presence of serial dilutions of EIDD-1931.

-

Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification of Viral Yield:

-

Infectious Virus Titer: Determine the virus titer in the collected supernatants using a TCID50 or plaque assay as described above.

-

Viral RNA Quantification: Extract viral RNA from the supernatants and quantify the number of viral genome copies using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis:

-

Calculate the reduction in viral yield (in log10 TCID50/mL or log10 PFU/mL) or the reduction in viral RNA copies for each compound concentration compared to the virus control.

-

Determine the EC50 value based on the dose-response curve.

-

Cytotoxicity Assay

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate at a density appropriate for the chosen cell viability assay.

-

Compound Treatment: Add serial dilutions of EIDD-1931 to the wells in triplicate. Include "cell control" wells with no compound.

-

Incubation: Incubate the plate for the same duration as the antiviral assays.

-

Cell Viability Measurement:

-

Use a commercially available cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Add the reagent to the wells and measure the signal (luminescence) according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

-

Determine the CC50 value by plotting the dose-response curve and using non-linear regression analysis.

-

References

Application Notes and Protocols for EIDD-1931 Animal Model Studies in Influenza

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against numerous RNA viruses, including influenza A and B viruses.[1][2] Its mechanism of action involves inducing lethal mutagenesis in the viral genome, a process termed "error catastrophe," which presents a high barrier to the development of antiviral resistance.[3][4] Due to poor oral bioavailability in higher animal models, a more clinically viable isopropyl ester prodrug, EIDD-2801 (Molnupiravir), was developed.[1][5] EIDD-2801 is efficiently metabolized to EIDD-1931 in vivo, delivering the active antiviral agent to target tissues.[4][6]

The ferret (Mustela putorius furo) is considered the gold-standard animal model for influenza research as it recapitulates many of the clinical and virological features of human influenza infection, including fever, nasal discharge, and efficient virus transmission.[7][8][9] Mice are also utilized, particularly for initial efficacy and toxicity screening, although they often require virus adaptation to exhibit disease signs.[10] These application notes provide a summary of key quantitative data from animal model studies and detailed protocols for conducting similar preclinical evaluations of EIDD-1931 and its prodrugs against influenza viruses.

Quantitative Data Summary

The following tables summarize the efficacy of EIDD-2801 (Molnupiravir) in the ferret model of influenza, highlighting its ability to reduce viral load and mitigate clinical symptoms.

Table 1: Therapeutic Efficacy of EIDD-2801 in Ferrets Infected with Pandemic Influenza A Virus

| Treatment Group (Oral, b.i.d.) | Virus Titer in Nasal Wash (log10 PFU/mL) | Reduction in Viral Load (Compared to Vehicle) | Alleviation of Clinical Signs | Reference |

| Vehicle | ~4.5 | - | Fever observed | [5] |

| EIDD-2801 (7 mg/kg) | Significantly reduced | Multiple orders of magnitude | Alleviated fever | [3][5] |

| EIDD-2801 (2.3 mg/kg) | Significantly reduced | Significant reduction | Not specified | [5] |

| EIDD-2801 (0.8 mg/kg) | No significant effect | Not significant | Not specified | [5] |

Table 2: Efficacy of EIDD-2801 in Ferrets Against Seasonal and Pandemic Influenza A Viruses

| Parameter | Seasonal IAV | Pandemic IAV | Reference |

| Lowest Efficacious Oral Dose (b.i.d.) | 2.3 mg/kg | 7 mg/kg | [5] |

| Latest Onset of Effective Treatment | 36 hours post-infection | 36 hours post-infection | [5] |

| Effect on Virus Burden in Upper Respiratory Tract | Significant reduction at 7 mg/kg | Significant reduction at 7 mg/kg | [5] |

| Effect on Virus Burden in Lower Respiratory Tract | Significant reduction at 2.3 mg/kg and 7 mg/kg | Significant reduction at 2.3 mg/kg and 7 mg/kg | [5] |

Experimental Protocols

Protocol 1: Ferret Model for Influenza Virus Infection and Antiviral Efficacy Testing

Objective: To evaluate the in vivo efficacy of EIDD-1931 or its prodrugs against influenza virus in a ferret model that mimics human disease.

Materials:

-

Ferrets (Mustela putorius furo), 4-6 months old, influenza-naive.

-

Influenza A or B virus stock of known titer (e.g., pandemic H1N1, seasonal H3N2).

-

EIDD-2801 (Molnupiravir) or other formulation of EIDD-1931.

-

Vehicle control (appropriate for the drug formulation).

-

Anesthesia (e.g., isoflurane).

-

Nasal wash collection supplies (e.g., sterile saline, collection tubes).

-